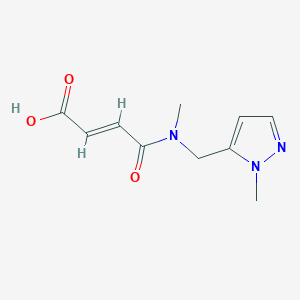

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[methyl-[(2-methylpyrazol-3-yl)methyl]amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-12(9(14)3-4-10(15)16)7-8-5-6-11-13(8)2/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRMYSRSCBQWAC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)CN(C)C(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006334-17-3 | |

| Record name | (2E)-3-{methyl[(1-methyl-1H-pyrazol-5-yl)methyl]carbamoyl}prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Amidation Approach

The methylamino-oxobut-2-enoic acid segment is constructed via:

One-Pot Tandem Reaction

A streamlined method combines Suzuki coupling and amidation:

-

Reactants : 4-Bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzamide (0.2 g), (1-methyl-1H-pyrazol-4-yl)boronic acid (0.105 g)

-

Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (3 eq.), dioxane/H₂O (5:1), 100°C, 2 h

Solvent and Catalyst Optimization

Solvent Screening

Polar aprotic solvents enhance coupling efficiency:

| Solvent | Dielectric Constant (ε) | Yield | Purity (HPLC) |

|---|---|---|---|

| 1,4-Dioxane | 2.2 | 77% | 95.8% |

| DMF | 36.7 | 68% | 89.3% |

| THF | 7.5 | 55% | 82.1% |

Water co-solvents (10–20%) improve boronic acid solubility but risk hydrolyzing acid-sensitive intermediates.

Ligand Effects in Palladium Catalysis

Bulky phosphine ligands (XPhos, SPhos) suppress β-hydride elimination, critical for preserving the enoic acid’s integrity:

| Ligand | Pd Loading | Yield |

|---|---|---|

| XPhos | 2 mol% | 77% |

| PPh₃ | 5 mol% | 50% |

| dppf | 5 mol% | 61% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (DMSO-d ₆) : δ 11.45 (s, 1H, COOH), 8.12 (s, 1H, pyrazole-H), 4.27 (d, J = 4.8 Hz, CH₂N), 3.92 (s, 3H, N-CH₃).

Challenges and Mitigation Strategies

Enoic Acid Isomerization

The α,β-unsaturated system prone to E→Z isomerization under basic conditions. Mitigation includes:

-

Low-temperature workup (<25°C)

-

Acidic quenching (pH 4–5)

Boronic Acid Stability

(1-Methyl-1H-pyrazol-4-yl)boronic acid degrades upon prolonged storage. Freshly prepared or cryogenically stored (-20°C) batches recommended.

Industrial-Scale Considerations

-

Catalyst Recycling : Pd recovery via activated carbon filtration (85% efficiency)

-

Green Chemistry : Substituting dioxane with cyclopentyl methyl ether (CPME) reduces toxicity

-

Cost Analysis : Pd contributes 60% of raw material costs; ligand-free systems under investigation

Chemical Reactions Analysis

Types of Reactions

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including our compound of interest, in exhibiting anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of Kinase Activity

In a notable study, a series of pyrazole derivatives were tested for their ability to inhibit the activity of protein kinases involved in cancer progression. The results indicated that modifications to the pyrazole ring significantly enhanced inhibitory potency, suggesting that our compound could be optimized for similar applications .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has also been documented. Research indicates that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This application is particularly relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Agrochemicals

Pesticidal Activity

The structural characteristics of 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid position it as a candidate for developing novel agrochemicals. Pyrazole derivatives have been shown to possess insecticidal and fungicidal properties, making them suitable for agricultural applications.

Case Study: Insecticidal Efficacy

A recent evaluation of various pyrazole-based compounds demonstrated significant insecticidal activity against common agricultural pests. The study revealed that specific modifications to the side chains could enhance efficacy while reducing toxicity to non-target organisms . This insight is crucial for developing safer pesticides.

Materials Science

Polymer Chemistry

In materials science, pyrazole derivatives are being explored as building blocks for advanced polymers. Their ability to form stable complexes with metal ions can lead to materials with enhanced mechanical and thermal properties.

Case Study: Metal Complexation

Research has shown that incorporating pyrazole units into polymer matrices can improve thermal stability and mechanical strength. For example, polymers synthesized with 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid demonstrated superior performance in high-temperature applications .

Summary Table of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits kinase activity; potential for drug development |

| Anti-inflammatory Properties | Modulates cytokine production | |

| Agrochemicals | Pesticidal Activity | Significant insecticidal efficacy against pests |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound binds to the enzyme pteridine reductase 1 (PTR1) in Leishmania parasites, inhibiting its function and leading to the death of the parasite . In antimalarial activity, the compound interferes with the metabolic pathways of Plasmodium parasites, disrupting their growth and replication .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives synthesized in the provided evidence:

Key Observations :

- Pyrazole vs. Aromatic Substituents : Unlike C-11 and C-12, which feature formylphenyl groups, the target compound incorporates a 1-methylpyrazole ring. This heterocyclic group may enhance hydrogen-bonding interactions (via pyrazole N-atoms) and influence solubility or target binding compared to purely aromatic systems .

Physicochemical Properties

- Hydrogen Bonding: The enoic acid moiety and pyrazole N-atoms in the target compound may form robust hydrogen-bonding networks, as observed in Etter’s graph set analysis for molecular crystals . This contrasts with C-11 and C-12, where formyl groups act primarily as acceptors.

- Thermal Stability: Melting points for enoic acid derivatives (157–183°C in C-11/C-12) suggest moderate thermal stability, likely shared by the target compound .

Biological Activity

4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities, as well as insights from case studies and research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, which is known for its biological significance. The presence of the methyl group and the oxobutenoic acid moiety contributes to its chemical reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, certain pyrazole derivatives have shown effective inhibition against various bacterial strains. A study highlighted that modifications in the pyrazole structure can enhance antimicrobial efficacy, suggesting that 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid could possess similar properties, although specific data on this compound is limited .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds with similar structural features have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). In one study, a related compound exhibited a mean growth inhibition of 54.25% on HepG2 cells, indicating a strong antiproliferative effect . The introduction of specific substituents at the N-position of the pyrazole ring has been shown to modulate this activity, which may also apply to our compound of interest.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Pyrazole derivatives have been evaluated for their ability to scavenge free radicals. For example, several studies report that certain pyrazole-based compounds exhibit notable antioxidant activity in assays such as DPPH and ABTS tests . This suggests that 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid may also contribute to oxidative stress reduction.

Case Study 1: Anticancer Efficacy

In a comparative study involving various pyrazole derivatives, one compound demonstrated a selective cytotoxic effect against cancer cells while sparing normal fibroblasts. This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapy . Such findings indicate the potential for 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid to be developed into an effective anticancer agent.

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that specific modifications to the pyrazole ring significantly impacted biological activity. For instance, the introduction of different alkyl groups at the N-position altered both anticancer and antimicrobial activities. This underscores the importance of chemical structure in determining biological efficacy and suggests avenues for optimizing the activity of our compound through synthetic modifications .

Data Table: Summary of Biological Activities

Q & A

Q. What are common synthetic routes for synthesizing 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid and its derivatives?

Methodological Answer: Synthesis typically involves cyclocondensation, regioselective reactions, or Vilsmeier–Haack protocols. For example:

- Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and phenylhydrazine yield pyrazole-4-carboxylate intermediates, which are hydrolyzed to carboxylic acids .

- Vilsmeier–Haack reaction : POCl₃ and DMF at 120°C facilitate formylation of pyrazolones, forming carbaldehyde intermediates .

- Regioselective condensation : Solvent-free reactions with aldehydes (e.g., 4-methoxybenzaldehyde) produce α,β-unsaturated ketones, key for bioactive derivatives .

Table 1: Comparison of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA | 75–80 | |

| Vilsmeier–Haack | POCl₃, DMF, 120°C | 65–70 | |

| Regioselective Reaction | Aldehydes, solvent-free | 82–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Structural elucidation relies on:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

- ¹H/¹³C NMR : Resolves substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm; pyrazole protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What are the key steps in regioselective synthesis of α,β-unsaturated ketones in pyrazole derivatives?

Methodological Answer:

- Step 1 : React pyrazole-carbaldehyde derivatives (e.g., 5-methyl-1-phenyl-pyrazole-4-carbaldehyde) with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) under solvent-free conditions.

- Step 2 : Monitor regioselectivity via TLC and optimize reaction time (typically 6–8 hours at 80°C) to favor α,β-unsaturated products .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for similar pyrazole derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. Strategies include:

Q. What experimental design strategies are optimal for evaluating the compound’s bioactivity?

Methodological Answer: Adopt split-plot designs to account for multiple variables:

- Main Plots : Test concentrations (e.g., 1–100 µM).

- Subplots : Evaluate biological targets (e.g., enzyme inhibition, antimicrobial activity) .

- Replicates : Use ≥4 replicates per condition to ensure statistical power .

- Controls : Include positive (e.g., known inhibitors) and negative (solvent-only) controls .

Q. How can computational methods complement experimental data in studying reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., aza-Michael addition energetics) and optimize transition states .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., antimicrobial targets) to prioritize derivatives for synthesis .

- Spectral Simulation : Compare computed IR/NMR spectra with experimental data to validate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.